

Application Notes and Protocols for BM-957 in Cell Culture Experiments

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A word of caution: Initial research has identified BM-957 as a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and not as a dual S6K1 and Akt/PKB inhibitor. These application notes are based on its well-documented function as a Bcl-2/Bcl-xL inhibitor.

Introduction

BM-957 is a highly potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) and Bcl-xL proteins.[1][2] In normal physiology, Bcl-2 and Bcl-xL are key regulators of the intrinsic apoptotic pathway, preventing programmed cell death. Many cancer cells overexpress these proteins, which contributes to their survival and resistance to chemotherapy.[3] By binding to the BH3-binding groove of Bcl-2 and Bcl-xL with high affinity, BM-957 disrupts their interaction with pro-apoptotic proteins (e.g., Bim, Bad, Bak, Bax), thereby unleashing the apoptotic cascade and leading to cancer cell death.

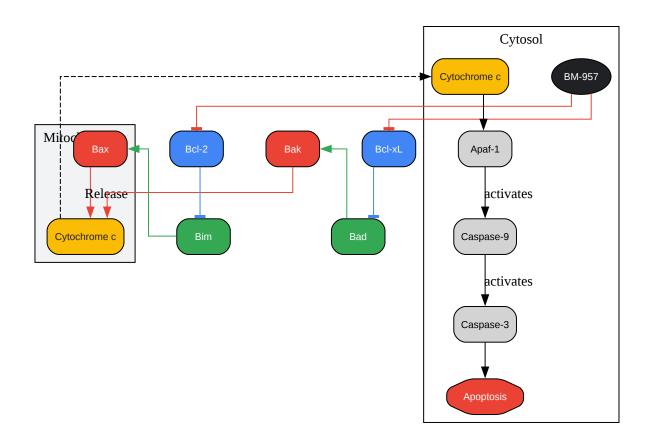
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BM-957 in cell culture experiments to study its effects on apoptosis and cell viability.

Mechanism of Action: Inhibition of Bcl-2/Bcl-xL

BM-957 functions as a BH3 mimetic, competitively binding to a hydrophobic groove on Bcl-2 and Bcl-xL. This binding displaces pro-apoptotic BH3-only proteins, which can then activate the effector proteins Bak and Bax. Activated Bak and Bax oligomerize in the outer mitochondrial



membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.



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Diagram 1: BM-957 Mechanism of Action

Quantitative Data Summary

The following table summarizes the reported in vitro activity of BM-957.



Parameter	Cell Line	Value	Reference
Binding Affinity (Ki)	Bcl-2	<1 nM	[1][2]
Bcl-xL	<1 nM	[1][2]	
Cell Growth Inhibition (IC50)	H146 (Small Cell Lung Cancer)	~20 nM	[2]
H1147 (Small Cell Lung Cancer)	~20 nM	[2]	
Apoptosis Induction	H146 (Small Cell Lung Cancer)	Robust PARP and caspase-3 cleavage at 10 nM (24h)	[2]

Experimental Protocols Protocol 1: Cell Viability Assay

This protocol outlines the use of a standard colorimetric assay (e.g., MTT, XTT) to determine the effect of BM-957 on cancer cell viability.



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References

 1. Structure-based discovery of BM-957 as a potent small-molecule inhibitor of Bcl-2 and Bcl-xL capable of achieving complete tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Structure-Based Discovery of BM-957 as a Potent Small-Molecule Inhibitor of Bcl-2 and Bcl-xL Capable of Achieving Complete Tumor Regression PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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